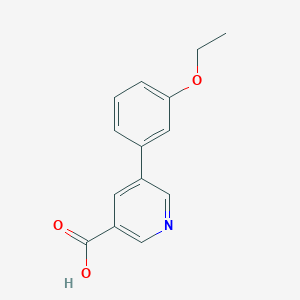

5-(3-Ethoxyphenyl)nicotinic acid

Overview

Description

5-(3-Ethoxyphenyl)nicotinic acid is a chemical compound with the molecular formula C14H13NO3. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of an ethoxy group attached to the phenyl ring, which is in turn attached to the nicotinic acid moiety. The compound has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)nicotinic acid typically involves the reaction of 3-ethoxybenzaldehyde with malonic acid in the presence of a base to form 3-ethoxyphenylacrylic acid. This intermediate is then subjected to a cyclization reaction with ammonia to form the desired nicotinic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, is often achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and cost-effectiveness. it also produces nitrous oxide as a by-product, which poses environmental challenges .

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Applications

5-(3-Ethoxyphenyl)nicotinic acid exhibits potential therapeutic effects, particularly in the treatment of various diseases. Its pharmacological properties can be summarized as follows:

- Antidiabetic Effects : Research indicates that nicotinic acid derivatives can enhance insulin sensitivity and improve glucose metabolism. Studies have shown that compounds structurally similar to this compound may aid in managing diabetes by modulating lipid profiles and reducing insulin resistance .

- Antimicrobial Activity : Some derivatives of nicotinic acid have demonstrated antimicrobial properties, making them candidates for developing new antibiotics. The presence of the ethoxyphenyl group may enhance the compound's ability to penetrate bacterial membranes .

- Neuroprotective Effects : There is emerging evidence that nicotinic acid derivatives can exert neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Agricultural Applications

In agriculture, this compound may serve as a useful compound in the development of agrochemicals:

- Pesticide Development : The compound's structure suggests potential efficacy as a pesticide or herbicide. Research into its efficacy against specific pests or pathogens could lead to environmentally friendly agricultural solutions .

- Plant Growth Regulators : Nicotinic acid derivatives are known to influence plant growth and development. They may act as growth regulators or stimulants, enhancing crop yield and resilience against environmental stressors .

Materials Science

The applications of this compound extend into materials science, particularly in the field of electrochemistry:

- Electroplating : As a derivative of nicotinic acid, it may be used in electroplating processes to improve the quality and durability of metal coatings. Its role as a brightener additive can enhance surface finish and uniformity in metal plating baths .

- Conductive Polymers : Research is ongoing into the use of nicotinic acid derivatives in the synthesis of conductive polymers for electronic applications. The incorporation of such compounds could lead to improved electrical properties in polymer matrices .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to act as a ligand for certain receptors, influencing cellular signaling pathways. It also plays a role in redox reactions, acting as an electron donor or acceptor in various metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to have effects on lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Nicotinic Acid:

3-Ethoxybenzoic Acid: Shares the ethoxyphenyl group but lacks the nicotinic acid moiety.

5-Ethyl-2-methylpyridine: A precursor in the industrial synthesis of nicotinic acid derivatives.

Uniqueness

5-(3-Ethoxyphenyl)nicotinic acid is unique due to the presence of both the ethoxyphenyl and nicotinic acid moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .

Biological Activity

5-(3-Ethoxyphenyl)nicotinic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which consists of a nicotinic acid moiety substituted with an ethoxyphenyl group. Its chemical formula is and it has a molecular weight of 245.26 g/mol. The compound's properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H13NO3 |

| Molecular Weight | 245.26 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nicotinic acid can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and inhibition of protein synthesis . The specific activity of this compound against different bacterial strains remains to be thoroughly investigated.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Compounds with phenolic structures, such as this compound, are often associated with antioxidant activity. Preliminary studies suggest that the presence of the ethoxyphenyl group may enhance its ability to scavenge free radicals .

Potential Neuroprotective Effects

The nicotinic acid component suggests potential neuroprotective effects, as nicotinic receptors play a significant role in neurotransmission and neuroprotection. Some studies have indicated that nicotinic acid derivatives can modulate neuroinflammation and promote neuronal survival under stress conditions . However, specific research on this compound's neuroprotective effects is limited.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Receptor Modulation : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmitter release and neuronal excitability.

- Antioxidant Mechanism : The phenolic structure allows for electron donation, neutralizing reactive oxygen species (ROS).

Case Studies and Research Findings

- Antimicrobial Efficacy : A study examining various nicotinic acid derivatives found that certain modifications significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound is lacking, the trend suggests promising potential .

- Neuroprotective Studies : Research on related compounds indicates that they may reduce neuroinflammation in models of neurodegenerative diseases. Future studies should focus on the specific effects of this compound in such contexts .

- Antioxidant Profiling : A comparative analysis of phenolic compounds demonstrated that those with ethoxy substitutions exhibited higher antioxidant capacities than their unsubstituted counterparts, supporting the hypothesis that this compound may possess similar benefits .

Properties

IUPAC Name |

5-(3-ethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-13-5-3-4-10(7-13)11-6-12(14(16)17)9-15-8-11/h3-9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZLJQAASBNBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672963 | |

| Record name | 5-(3-Ethoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048273-45-5 | |

| Record name | 5-(3-Ethoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.